molecular formula C22H21N3O2S B11596532 (5E)-5-(2-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-(2-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11596532
M. Wt: 391.5 g/mol
InChI Key: RBZSFURIJGOZEP-XMHGGMMESA-N
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Description

The compound (5E)-5-(2-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule that belongs to the class of thiazolotriazoles The structure of this compound includes a thiazole ring fused with a triazole ring, which is further substituted with a butoxybenzylidene and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process:

    Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The next step involves the cyclization of the thiazole intermediate with an appropriate hydrazine derivative to form the fused triazole ring.

    Substitution Reactions: The final steps involve the introduction of the butoxybenzylidene and methylphenyl groups through various substitution reactions. These steps often require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butoxybenzylidene moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the double bond in the butoxybenzylidene group, converting it to a single bond and forming a saturated derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(2-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolotriazoles in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of infectious diseases and cancer. Its unique structure allows it to target specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (5E)-5-(2-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through the modulation of specific signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5E)-5-(2-ethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

Compared to similar compounds, (5E)-5-(2-butoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one stands out due to the presence of the butoxy group, which can influence its solubility, reactivity, and biological activity. This unique substitution pattern may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

Molecular Formula

C22H21N3O2S

Molecular Weight

391.5 g/mol

IUPAC Name

(5E)-5-[(2-butoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C22H21N3O2S/c1-3-4-13-27-18-8-6-5-7-17(18)14-19-21(26)25-22(28-19)23-20(24-25)16-11-9-15(2)10-12-16/h5-12,14H,3-4,13H2,1-2H3/b19-14+

InChI Key

RBZSFURIJGOZEP-XMHGGMMESA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C)S2

Origin of Product

United States

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